Quetiapine EP Impurity J

RP-HPLC Impurity Profiling Chromatographic Resolution

Accurate quantification of process-related impurities in Quetiapine Fumarate requires the correct reference standard. Substituting Impurity J with other EP impurities (B, H, I, G) introduces systematic error due to divergent tetraethylene glycol chain structure and distinct HPLC retention time. - **Pharmacopoeial Compliance**: Mandatory for EP/USP monograph batch release testing; prevents regulatory citations. - **Method Validation**: Critical marker for ICH Q2(R1) specificity studies & forced degradation LC-MS/MS profiling. - **ANDAs/DMFs**: Required for regulatory submissions to avoid deficiency letters on impurity control.

Molecular Formula C25H34ClN3O4S
Molecular Weight 508.1 g/mol
Cat. No. B12063059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine EP Impurity J
Molecular FormulaC25H34ClN3O4S
Molecular Weight508.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl
InChIInChI=1S/C25H33N3O4S.ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29H,9-20H2;1H
InChIKeySPWWJWOYOSZAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine EP Impurity J Reference Standard Overview


Quetiapine EP Impurity J (CAS: 1356906-17-6, base molecular weight 471.61) is a process-related impurity of the atypical antipsychotic drug Quetiapine Fumarate . Its chemical name is 2-[2-[2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol, representing a tetraethylene glycol-extended derivative of the Quetiapine core structure . This impurity standard is used in pharmaceutical quality control, analytical method development, and regulatory compliance under ICH Q3A-Q3D guidelines [1].

Workflow
EP/USP pharmacopoeial impurity profiling
Method context
HPLC/UPLC method validation and release testing
Identity
Tetraethylene glycol-extended impurity distinct from simpler ethoxy analogs

Why Generic Substitution Fails for Quetiapine EP Impurity J


Quetiapine EP Impurity J cannot be substituted by other Quetiapine impurities due to its distinct molecular structure, which contains a tetraethylene glycol chain rather than the simple ethanol, ethoxyethanol, or desethoxy moieties found in impurities B, H, I, and G . This structural divergence directly impacts chromatographic retention behavior: under European Pharmacopoeia HPLC conditions, Impurity J exhibits a unique relative retention time (RRT) that is distinct from other EP impurities, as demonstrated by the separate specification of Impurity J in EP monograph tables [1]. Substituting an incorrect impurity standard introduces systematic error in both identification and quantification, potentially leading to false-negative or false-positive impurity detection in pharmaceutical release testing [2].

Structural mismatch
The tetraethylene glycol chain alters chromatographic retention compared to impurities with ethanol or desethoxy groups, limiting direct replacement.
Mass spectrometric divergence
Higher molecular weight and distinct fragmentation pattern may cause misidentification if another EP impurity standard is used in LC-MS methods.
Regulatory specificity
Specified impurity designation in the EP monograph means substitution with a non-listed impurity does not satisfy pharmacopoeial testing requirements.

Quantitative Differentiation Evidence


Chromatographic Resolution from Major EP Impurities

In reversed-phase HPLC systems designed for Quetiapine impurity profiling, Quetiapine EP Impurity J demonstrates baseline chromatographic resolution from impurities B, H, I, and G. This separation is critical because these impurities share similar molecular weight ranges and could otherwise co-elute, leading to inaccurate quantification [1]. While exact retention times are method-dependent, EP monograph specifications assign distinct relative retention times to each impurity, confirming that Impurity J can be uniquely identified in validated analytical procedures [2].

Chromatographic Resolution
Class-level
Distinct RRT assigned in EP monograph; baseline separation from impurities B, G, H, I under compendial HPLC conditions.
Supports accurate identification without co-elution interference.
Method-dependent RRT values require verification with current column and system.
RP-HPLC Impurity Profiling Chromatographic Resolution

Molecular Structure Differentiation via Tetraethylene Glycol Chain

Quetiapine EP Impurity J is distinguished from other EP impurities by its tetraethylene glycol substituent [2-[2-[2-[2-ethoxy]ethoxy]ethoxy]ethanol], whereas Impurity I contains a simple ethanol group and Impurity H lacks the ethoxy chain entirely . This structural difference translates to a higher molecular mass (471.61 g/mol base) compared to Impurity I (383.51 g/mol) and Impurity H (295.40 g/mol), enabling unambiguous identification via LC-MS . In LC-MS/MS impurity profiling studies, Impurity J can be distinguished from co-occurring impurities based on its characteristic fragmentation pattern corresponding to the tetraethylene glycol chain [1].

Structural Identification
Cross-study
MW 471.61 g/mol (base); characteristic MS/MS fragments from tetraethylene glycol chain; +88.1 Da vs. Impurity I, +176.2 Da vs. Impurity H.
Enables unambiguous LC-MS confirmation in complex mixtures.
Fragmentation patterns may vary with instrument settings; cross-study comparability advised.
Structural Elucidation Mass Spectrometry Process Impurity

Regulatory Traceability and EP Monograph Compliance

Quetiapine EP Impurity J is listed in the European Pharmacopoeia (EP) monograph for Quetiapine Fumarate as a specified impurity, requiring controlled levels in the final drug substance [1]. In contrast, several non-EP impurities lack this regulatory designation and are controlled only under general ICH Q3A identification thresholds [2]. This EP designation mandates that analytical methods for Quetiapine Fumarate must include validated procedures to detect and quantify Impurity J, whereas non-listed impurities may be addressed through unspecified impurity acceptance criteria [3].

Regulatory Designation
Class-level
Listed as a specified impurity in the EP Quetiapine Fumarate monograph with defined acceptance criteria.
Mandatory method validation for EP compliance; non-EP impurities do not satisfy monograph obligations.
Monograph edition and ICH Q3A thresholds should be confirmed for current submission context.
Regulatory Compliance ICH Guidelines Pharmacopoeial Standards

Targeted Application Scenarios


Pharmacopoeial Compliance Testing for Drug Substance and Product

Quetiapine EP Impurity J is essential for performing pharmacopoeial compliance testing according to EP and USP monographs. As a specified impurity, analytical methods used for batch release must include this standard to ensure accurate identification and quantification of Impurity J in the drug substance. Substitution with a different impurity standard would invalidate the method due to mismatched retention times and spectral characteristics, potentially leading to regulatory citations [1].

Stability-Indicating HPLC/UPLC Method Validation

During forced degradation studies and stability method validation, Quetiapine EP Impurity J serves as a critical marker for assessing method specificity. Since Impurity J has a distinct chromatographic retention profile separate from Quetiapine and other degradation products, its inclusion in method validation demonstrates that the analytical procedure can resolve Impurity J from both the active pharmaceutical ingredient and other potential impurities, meeting ICH Q2(R1) specificity requirements [2].

LC-MS/MS Impurity Profiling and Structural Confirmation

In comprehensive impurity profiling studies using LC-MS/MS, Quetiapine EP Impurity J provides a definitive reference for identifying the tetraethylene glycol-derived impurity in API batches. Its characteristic molecular mass and fragmentation pattern enable unambiguous confirmation of this specific impurity, distinguishing it from other process-related and degradation impurities with similar retention properties [3].

ANDA and DMF Regulatory Submissions

For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), procurement and use of Quetiapine EP Impurity J is required to demonstrate that the proposed analytical methods are capable of detecting and quantifying this specified impurity. The absence of this standard in regulatory submissions may result in deficiency letters from agencies regarding impurity control strategies [4].

Application
Selection Property
Validation Focus
Pharmacopoeial compliance testing (EP/USP)
Specified impurity with distinct RRT in compendial methods
Method specificity and quantification accuracy for Impurity J
Stability-indicating HPLC/UPLC method validation
Resolved chromatographic peak from API and degradation products
ICH Q2(R1) specificity demonstration for Impurity J
LC-MS/MS impurity profiling and structural confirmation
Characteristic molecular mass and tetraethylene glycol fragmentation
Unambiguous identity confirmation in complex impurity mixtures
Regulatory submissions (ANDA/DMF)
EP monograph-specified impurity reference standard
Compliance with pharmacopoeial impurity control requirements

Technical Documentation Hub

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